molecular formula C18H20O3Se B13043127 Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane

Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane

Cat. No.: B13043127
M. Wt: 363.3 g/mol
InChI Key: RDAMIQBWDWESHK-UHFFFAOYSA-N
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Description

Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is an organoselenium compound characterized by a central vinyl group bridging a 3,4,5-trimethoxyphenyl moiety and a methylselanyl-substituted phenyl ring. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which enhances molecular interactions such as π-π stacking and hydrogen bonding.

Properties

Molecular Formula

C18H20O3Se

Molecular Weight

363.3 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[1-(4-methylselanylphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20O3Se/c1-12(13-6-8-15(22-5)9-7-13)14-10-16(19-2)18(21-4)17(11-14)20-3/h6-11H,1H2,2-5H3

InChI Key

RDAMIQBWDWESHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=C)C2=CC=C(C=C2)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4-bromomethylphenylselenide.

    Formation of Vinyl Group: The 3,4,5-trimethoxybenzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the vinyl group.

    Coupling Reaction: The vinyl-substituted 3,4,5-trimethoxybenzene is then coupled with 4-bromomethylphenylselenide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted vinyl or phenyl derivatives.

Scientific Research Applications

Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane has several scientific research applications:

    Medicinal Chemistry: The compound’s selenium moiety imparts unique biological activities, making it a candidate for anti-cancer, anti-inflammatory, and antioxidant studies.

    Materials Science: Its structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane involves its interaction with biological targets through the selenium atom. The compound can inhibit enzymes by forming covalent bonds with thiol groups in cysteine residues, leading to the modulation of cellular pathways. Additionally, its trimethoxyphenyl group enhances its binding affinity to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with variations in the aryl substituents (e.g., 4-chlorobenzyl, 4-methoxyphenyl, 4-(trifluoromethyl)phenyl) and heteroatom replacements (e.g., sulfur, oxygen). Below is a comparative analysis based on herbicidal activity, synthesis, and electronic properties:

Compound Substituents (R) Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass) Key Features
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane 3,4,5-trimethoxyphenyl, Se-CH₃ Moderate to high Weak Enhanced π-donor capacity; potential for redox activity due to selenium.
4-Chlorobenzyl analog 4-chlorobenzyl Moderate Weak Electron-withdrawing Cl improves stability but reduces bioavailability.
4-Methoxyphenyl analog 4-methoxyphenyl Moderate Weak Methoxy group increases lipophilicity; limited steric hindrance.
4-(Trifluoromethyl)phenyl analog 4-(trifluoromethyl)phenyl Low Weak Strong electron-withdrawing CF₃ group reduces reactivity in biological systems.

Key Findings

  • Herbicidal Activity: The 3,4,5-trimethoxyphenyl group in the target compound confers superior activity against rape (likely due to enhanced membrane penetration via methoxy groups) compared to monosubstituted analogs like 4-methoxyphenyl . However, all analogs show minimal efficacy against barnyard grass, suggesting selectivity tied to plant-specific metabolic pathways.
  • Electronic Effects : Selenium’s polarizability and larger atomic radius compared to sulfur or oxygen may facilitate unique interactions with biological targets, though this remains underexplored in the literature.
  • Synthetic Accessibility : The synthesis of selenium-containing analogs typically requires specialized selenation reagents (e.g., NaHSe), whereas sulfur analogs are more straightforward to prepare via thiol-ene click chemistry .

Biological Activity

Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H20_{20}O3_3Se
  • Molecular Weight : 363.32 g/mol
  • CAS Number : 2123478-20-4
  • LogP : 3.1515 (indicating moderate lipophilicity)
  • Polar Surface Area (TPSA) : 27.69 Ų

The compound features a vinyl group linked to a trimethoxyphenyl moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with selenium-containing reagents under controlled conditions. The detailed synthetic pathway remains to be fully documented in the literature but is essential for producing this compound in sufficient purity for biological testing.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Compounds with structural similarities have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This activity is often assessed using cell line models where the compound's efficacy is measured through IC50_{50} values.
CompoundIC50_{50} (μM)Mechanism
CA-40.29Tubulin inhibitor
CA-10.35Tubulin inhibitor

These findings suggest that this compound could similarly affect cancer cell proliferation.

Anticholinesterase Activity

The compound's structural features may also confer anticholinesterase activity. Compounds with similar trimethoxy groups have been studied for their ability to inhibit acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's.

  • Example Activity : A related compound demonstrated an IC50_{50} of 0.29 μM against electric eel AChE, showcasing potential for treating cognitive disorders.

Antifungal Activity

Preliminary studies suggest that derivatives of compounds containing the trimethoxyphenyl group exhibit antifungal properties:

Fungal StrainMIC (μM)
Candida albicans0.119
Aspergillus fumigatus0.047

These results indicate that the compound may have broader antimicrobial effects worth exploring.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit proliferation through mechanisms involving cell cycle arrest and apoptosis signaling pathways.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer progression and neurotransmission. These studies highlight the importance of the trimethoxy group in enhancing binding affinity.
  • Toxicological Assessments : Initial toxicological evaluations indicate that while the compound shows promising biological activity, further studies are necessary to establish its safety profile and therapeutic window.

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